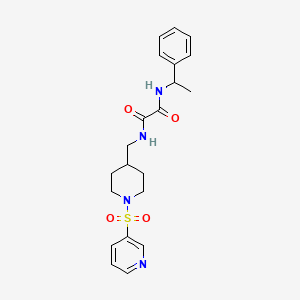

N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(1-Phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a phenylethyl group at the N1 position and a pyridin-3-ylsulfonyl-piperidinylmethyl moiety at the N2 position. The compound’s design leverages the oxalamide scaffold, a versatile framework known for hydrogen-bonding interactions with biological targets, as seen in other antiviral and flavoring agents .

Properties

IUPAC Name |

N'-(1-phenylethyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-16(18-6-3-2-4-7-18)24-21(27)20(26)23-14-17-9-12-25(13-10-17)30(28,29)19-8-5-11-22-15-19/h2-8,11,15-17H,9-10,12-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAWIZZEUJJHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structural features that confer specific biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and a modulator of various biological pathways.

Chemical Structure and Properties

The compound features a phenylethyl group attached to one nitrogen atom and a pyridin-3-ylsulfonyl piperidin-4-yl group attached to the other nitrogen atom. This structural arrangement is critical for its biological activity, allowing it to interact with various molecular targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H23N3O3S |

| Molecular Weight | 353.46 g/mol |

| CAS Number | 920417-72-7 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The compound may bind to the active sites of enzymes, thereby inhibiting their function and affecting related metabolic pathways. Additionally, it can interact with cellular receptors, influencing signal transduction processes, which can lead to various physiological effects.

Enzyme Inhibition

Research has indicated that compounds similar to N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidin derivatives exhibit significant enzyme inhibition. For instance, studies on oxalamides have shown their potential as inhibitors of HIV entry by blocking the gp120-CD4 interaction, which is vital for viral infection . The specific interactions of N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidine derivatives with enzymes involved in metabolic pathways warrant further investigation.

Case Studies

A systematic study on oxalamides demonstrated their efficacy in inhibiting cell fusion at low micromolar levels, indicating potential therapeutic applications in virology . These findings suggest that N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidine derivatives could be explored for their antiviral properties.

Applications in Research

N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidine derivatives have been studied for their applications in various scientific fields:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases.

Material Science

Due to its unique chemical properties, N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidine derivatives are also being explored in the development of new materials, such as polymers and catalysts.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides | Contains tetramethyl piperidine | HIV entry inhibitors |

| N-(pyridin-2-yl)amides | Similar structure with pyridinic variations | Varies; some exhibit enzyme inhibition |

| N1,N2-Bis(pyridin-2-ylmethyl)oxalamide | Two pyridine groups | Different biological profiles |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Oxalamide Derivatives

Key Observations:

Aromatic Substituents: The target compound’s phenylethyl group contrasts with chlorophenyl (Compounds 8–11, ) and methoxybenzyl (S336) groups. Chlorophenyl substituents are associated with antiviral activity in HIV entry inhibitors , while methoxy groups in S336 contribute to flavorant potency .

Heterocyclic Moieties :

- Piperidine rings (target compound, Compounds 8–11) are common, but substitution patterns vary. For example, Compound 11 () uses a piperidin-4-yl group, whereas the target compound incorporates a sulfonylated piperidine, which may alter binding kinetics .

- Thiazole-containing derivatives (Compounds 8–15) demonstrate antiviral activity, suggesting that heterocycles are critical for target engagement in HIV inhibition .

Metabolic Stability :

- S336 () undergoes rapid hepatic metabolism without amide hydrolysis, indicating that oxalamide bonds are resistant to cleavage but susceptible to oxidation at other sites . This implies that the target compound’s sulfonyl group might mitigate oxidative metabolism compared to S336’s pyridin-2-yl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.